Caryophyllene formate
Description
Structure
2D Structure
Properties
CAS No. |
58096-46-1 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(4,4,8-trimethyl-1-tricyclo[6.3.1.02,5]dodecanyl) formate |
InChI |
InChI=1S/C16H26O2/c1-14(2)9-13-12(14)5-8-15(3)6-4-7-16(13,10-15)18-11-17/h11-13H,4-10H2,1-3H3 |
InChI Key |
BGEIOYHSLPDHJC-UHFFFAOYSA-N |
SMILES |
CC1(CC2C1CCC3(CCCC2(C3)OC=O)C)C |
Canonical SMILES |
CC1(CC2C1CCC3(CCCC2(C3)OC=O)C)C |
Other CAS No. |
58096-46-1 |
Origin of Product |
United States |
Natural Abundance and Ecological Roles of Caryophyllene and Its Derivatives
Distribution Across Biological Kingdoms
The presence of caryophyllane sesquiterpenes is not confined to a single biological kingdom, with significant occurrences in plants and fungi, and some derivatives have also been found in marine organisms. nih.govmdpi.com
Caryophyllene (B1175711) formate (B1220265) is found in the essential oils of several plant species. It is recognized as a natural isolate from sources such as clove and patchouli. vanaroma.comknowde.com The compound is also known as neo-patchouli and is derived from the steam distillation of the leaves of the Pogostemon cablin plant. thebulkcart.com Public chemical databases have also documented the presence of caryophyllene formate in Zingiber mioga, a species of ginger. nih.gov Its parent compound, β-caryophyllene, is a major constituent in the essential oils of numerous food and spice plants, including black pepper (Piper nigrum), cloves (Syzygium aromaticum), and cinnamon (Cinnamomum spp.). wikipedia.orgpnas.org
| Plant Species | Common Name | Plant Part | Compound |
|---|---|---|---|
| Pogostemon cablin | Patchouli | Leaves | This compound thebulkcart.com |
| Syzygium aromaticum (and other clove sources) | Clove | Essential Oil | This compound vanaroma.comknowde.com |
| Zingiber mioga | Myoga Ginger | Not Specified | This compound nih.gov |
Caryophyllane sesquiterpenes are also produced by various fungi. mdpi.com Endophytic fungi, which live within plant tissues, are known sources. For instance, caryophyllene derivatives have been isolated from fungi of the Pestalotiopsis genus. nih.gov The fungus Talaromyces wortmannii has been shown to produce β-caryophyllene. researchgate.net While β-caryophyllene is known as a natural product from plant-associated fungi like Cytospora spp. and Trichoderma spp., the specific isolation of this compound from a fungal source is not prominently documented in the available research. nih.gov
In marine environments, various caryophyllene derivatives have been reported. nih.gov For example, caryophyllene-type sesquiterpenes have been obtained from the fermentation of the sponge-associated fungus Hansfordia sinuosae. nih.gov Marine fungi, in general, are a source of a diverse array of natural products, including terpenes. nih.govrsc.org However, the current body of research does not specifically identify this compound from marine sources.
Inter- and Intra-species Chemical Signaling
Volatile organic compounds (VOCs) like sesquiterpenes are crucial for chemical communication between organisms. pnas.orgresearchgate.net β-caryophyllene, the parent molecule of this compound, plays a significant role in plant-insect interactions. pnas.orgresearchgate.net It can act as a chemical signal to attract pollinators or the natural enemies of herbivores. researchgate.netresearchgate.net For instance, maize roots release β-caryophyllene upon being damaged by insects, which in turn attracts entomopathogenic nematodes that prey on the insects. nih.gov
VOCs also mediate plant-plant communication. nih.gov Plants can perceive volatiles released by damaged neighbors and consequently activate their own defense systems. pnas.org This airborne signaling can prime the plant for a faster and stronger response to future attacks. pnas.org While β-caryophyllene is identified as an airborne signal that can induce defensive responses in neighboring plants, the specific role of this compound in such inter- and intra-species signaling networks has not yet been explicitly detailed. nih.gov
Plant Defense Mechanisms
Plants produce a vast arsenal (B13267) of chemical compounds for defense against herbivores and pathogens. mdpi.com Caryophyllane sesquiterpenes are integral to these defense strategies. mdpi.commdpi.com The release of β-caryophyllene is a well-documented indirect defense mechanism, where the volatile compound attracts predators and parasitoids of the attacking herbivores, thereby reducing plant damage. researchgate.netpnas.org
Beyond indirect defense, some caryophyllene derivatives exhibit direct antimicrobial and antifungal properties. nih.gov For example, β-caryophyllene has been shown to be active against certain plant pathogenic fungi. nih.gov Its oxidized form, caryophyllene oxide, which is also found in many plants, has demonstrated repellent activity against various insects. researchgate.net Fungi such as Talaromyces wortmannii produce β-caryophyllene, which can induce disease resistance in plants. researchgate.net This suggests that the caryophyllane structure is a key component of induced resistance and defense. While these functions are established for β-caryophyllene and its oxide, the specific contribution of this compound to plant defense remains an area for further investigation.
Allelopathic Interactions
Allelopathy refers to the chemical inhibition of one plant by another through the release of compounds into the environment. researchgate.net These interactions can influence plant distribution and community structure. β-caryophyllene has been identified as a potent allelochemical. nih.gov Studies have shown that it can strongly inhibit the seed germination and root growth of various other plant species. nih.gov For example, β-caryophyllene released from the needles of Pinus halepensis (Aleppo pine) was found to be the primary volatile responsible for its allelopathic effects. nih.gov It has also been implicated in the invasive success of weeds like Mikania micrantha and the strong allelopathic potential of Ageratum conyzoides. nih.gov This inhibitory action on the growth of competing plants is a critical ecological function of the caryophyllane skeleton. mdpi.com While this provides a strong basis for the potential role of its derivatives, direct studies confirming the allelopathic activity of this compound are not currently available.
Biosynthetic Pathways and Enzymatic Mechanisms of Caryophyllene and Its Formate Derivatives
Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Production
All terpenoids, including caryophyllene (B1175711), are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgmdpi.com Plants utilize two distinct pathways, localized in different cellular compartments, to produce these essential building blocks. wikipedia.orgwikipedia.org
The mevalonate (B85504) (MVA) pathway, operating in the cytosol, is a fundamental metabolic route for the production of IPP and DMAPP in eukaryotes, archaea, and some bacteria. wikipedia.orgnih.gov This pathway commences with the condensation of three molecules of acetyl-CoA. nih.gov The initial step involves the formation of acetoacetyl-CoA from two acetyl-CoA molecules, which is then condensed with a third acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The subsequent reduction of HMG-CoA to mevalonic acid (MVA), catalyzed by the enzyme HMG-CoA reductase (HMGR), is a key regulatory step in this pathway. mdpi.comnih.gov The MVA is then phosphorylated twice and decarboxylated to produce IPP. mdpi.comwikipedia.org A portion of the synthesized IPP is subsequently isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase (IDI). mdpi.comreactome.org The MVA pathway is primarily responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols. biorxiv.orgplos.org
In addition to the MVA pathway, plants and most bacteria possess the methylerythritol 4-phosphate (MEP) pathway, which functions in the plastids. wikipedia.orgwikipedia.orgnih.gov This pathway, also known as the non-mevalonate pathway, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. wikipedia.orgrsc.org The first committed step is the condensation of these two molecules to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). rsc.org DXP is then converted to MEP by DXP reductoisomerase (DXR). rsc.org Through a series of subsequent enzymatic reactions, MEP is transformed into both IPP and DMAPP. nih.govrsc.org The MEP pathway is the primary source of precursors for monoterpenes, diterpenes, carotenoids, and the phytol (B49457) tail of chlorophyll. biorxiv.orgplos.org
| Key Enzymes in the MVA and MEP Pathways | | :--- | :--- | | MVA Pathway (Cytosol) | MEP Pathway (Plastids) | | Acetoacetyl-CoA thiolase | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | | HMG-CoA synthase | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | | HMG-CoA reductase (HMGR) | MEP cytidylyltransferase | | Mevalonate kinase (MK) | CDP-ME synthase (CMS) | | Phosphomevalonate kinase (PMK) | CDP-ME kinase (CMK) | | Mevalonate diphosphate (B83284) decarboxylase (MDD) | MEcPP synthase | | Isopentenyl pyrophosphate isomerase (IDI) | HDS and HDR |
Although the MVA and MEP pathways are spatially separated within the cell, evidence suggests the existence of metabolic cross-talk between them. biorxiv.orgfrontiersin.org While each pathway generally supplies precursors for different classes of terpenoids, the exchange of isoprene (B109036) units, primarily in the form of IPP, can occur across the plastid membrane. frontiersin.orgnih.gov This transport of intermediates allows for a degree of metabolic flexibility and integration between the cytosolic and plastidial isoprenoid biosynthesis routes. biorxiv.orgnih.gov For instance, under conditions where one pathway is inhibited, precursors from the other can be utilized to synthesize the final products, demonstrating a coordinated regulation of isoprenoid production within the plant. plos.orgnih.gov
Farnesyl Pyrophosphate (FPP) Formation by Farnesyl Diphosphate Synthase (FPPS)
The biosynthesis of sesquiterpenes, which are C15 terpenoids, requires the formation of a 15-carbon precursor, farnesyl pyrophosphate (FPP). scispace.comwikipedia.org This crucial step is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS), also known as farnesyl pyrophosphate synthase. frontierspartnerships.orgbibliotekanauki.pl FPPS facilitates the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. scispace.comfrontierspartnerships.orgbibliotekanauki.pl
The process begins with the reaction of DMAPP and IPP to form the 10-carbon intermediate, geranyl pyrophosphate (GPP). scispace.comwikipedia.org This is followed by the addition of a second IPP molecule to GPP, yielding the final C15 product, FPP. scispace.comwikipedia.org FPPS is a key enzyme that channels the five-carbon building blocks into the sesquiterpene and triterpene biosynthetic pathways. frontierspartnerships.orgbibliotekanauki.pl The FPP molecule serves as the direct substrate for a large family of enzymes known as sesquiterpene synthases. scispace.comresearchgate.net
Sesquiterpene Synthase Catalysis
The immense structural diversity of sesquiterpenes arises from the catalytic action of sesquiterpene synthases (STSs). nih.govresearcher.life These enzymes utilize FPP as a substrate and, through a series of complex chemical transformations, generate a wide array of cyclic and acyclic hydrocarbon skeletons. researchgate.netnih.gov The formation of β-caryophyllene is catalyzed by a specific STS, (+)-β-caryophyllene synthase. wikipedia.org
The catalytic mechanism of sesquiterpene synthases is initiated by the ionization of the substrate, FPP. researchgate.net This involves the removal of the diphosphate group, which generates a farnesyl carbocation. researchgate.netd-nb.info This highly reactive intermediate is then stabilized within the enzyme's active site, which guides the subsequent intramolecular reactions. rsc.orgnih.gov
The formation of the characteristic bicyclic structure of β-caryophyllene involves a series of intricate steps:
Ionization: The process begins with the removal of the pyrophosphate group from FPP, leading to the formation of a farnesyl cation. researchgate.net
Cyclization: The flexible farnesyl cation undergoes an enzyme-guided conformational change and subsequent intramolecular cyclization. For β-caryophyllene, this involves a C1-C11 ring closure to form a humulyl cation intermediate. acs.org
Rearrangement and Second Cyclization: The humulyl cation then undergoes further rearrangement and a second ring closure (C2-C10) to form the distinctive 4,9-fused bicyclic core of the caryophyllane skeleton. ontosight.ai
Deprotonation: The final step is the stereospecific removal of a proton from the carbocation intermediate, which results in the formation of the stable β-caryophyllene molecule. researchgate.net
The entire cascade of reactions, from the initial ionization to the final deprotonation, is controlled by the three-dimensional architecture of the sesquiterpene synthase active site, which dictates the folding of the substrate and stabilizes the transient carbocation intermediates, thus ensuring the formation of a specific product. rsc.orgnih.gov
The formation of caryophyllene formate (B1220265) would occur subsequent to the synthesis of the caryophyllene backbone. While the specific enzymes responsible for this transformation are not well-documented, it is hypothesized that a formate group is added to a hydroxylated caryophyllene derivative, such as caryophyllenol (caryophyllene alcohol). This reaction would likely be catalyzed by an acyltransferase, which facilitates the transfer of a formate group from a donor molecule to the hydroxyl group of the caryophyllene alcohol.
| Key Steps in Sesquiterpene Synthase Catalysis | | :--- | :--- | | Step | Description | | Substrate Binding | Farnesyl pyrophosphate (FPP) binds to the active site of the sesquiterpene synthase. | | Ionization | The enzyme facilitates the removal of the pyrophosphate group, generating a farnesyl carbocation. | | Conformational Change & Cyclization | The carbocation undergoes conformational changes and intramolecular attack to form cyclic intermediates. | | Rearrangements | The cyclic carbocation intermediates can undergo hydride and alkyl shifts to form different carbocationic structures. | | Termination | The reaction is terminated by deprotonation or quenching with a nucleophile (like water) to yield the final sesquiterpene product. |
Formation of (E)-β-Caryophyllene and Isomers
The biosynthesis of (E)-β-caryophyllene, like all sesquiterpenes, originates from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are generated through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govmdpi.com
The synthesis proceeds through the following key steps:
Farnesyl Diphosphate (FPP) Synthesis : An enzyme, farnesyl diphosphate synthase (FPPS), catalyzes the condensation of two IPP molecules with one DMAPP molecule to create the 15-carbon linear precursor, (E,E)-farnesyl diphosphate (FPP). mdpi.comwikipedia.org This molecule is the universal precursor for all sesquiterpenoids. mdpi.com
Cyclization by Terpene Synthases (TPS) : The crucial step is the cyclization of FPP, a reaction mediated by a class of enzymes known as sesquiterpene synthases. mdpi.com Specifically, an (E)-β-caryophyllene synthase facilitates the intramolecular cyclization of FPP. wikipedia.org For instance, the terpene synthase TPS23 in maize has been identified as an enzyme that produces (E)-β-caryophyllene from FPP. oup.com
Formation of Caryophyllene and Isomers : The enzyme-catalyzed reaction first forms a caryophyllene cation. mdpi.com This cation then rearranges to yield (E)-β-caryophyllene. mdpi.com During this process, other isomeric compounds are typically formed as byproducts, including α-humulene (also known as α-caryophyllene) and isocaryophyllene (B31545) (the cis-double bond isomer). mdpi.comwikipedia.org These isomers are often found together in nature. mdpi.commdpi.com
Transcriptional and Post-transcriptional Regulation of Biosynthesis
The production of (E)-β-caryophyllene is meticulously controlled at the genetic level through complex regulatory networks involving transcription factors and hormonal signaling. The expression of the caryophyllene synthase genes is the primary point of control. oup.com
Several families of transcription factors (TFs) are known to regulate terpenoid biosynthesis and have been implicated in controlling caryophyllene production:
MYC Transcription Factors : In Arabidopsis, the transcription factor AtMYC2 regulates the expression of the caryophyllene synthase genes AtTPS11 and AtTPS21. oup.commaxapress.com Similarly, in pak choi, a single nucleotide polymorphism (SNP) in the promoter region of the caryophyllene synthase gene BcTPSa21 affects the binding of the TF BcMYC2, thereby influencing the gene's expression. nih.govoup.com In lavender, LaMYC7 has been identified as a positive regulator of both linalool (B1675412) and caryophyllene biosynthesis. oup.com
bHLH Transcription Factors : Basic helix-loop-helix (bHLH) TFs are also key regulators. oup.comresearchgate.net For example, AabHLH112 is known to regulate β-caryophyllene biosynthesis in Artemisia annua. oup.com
AP2/ERF Transcription Factors : The APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family of TFs plays a crucial role in regulating terpenoid synthesis. frontiersin.org In Toona sinensis, the transcription factor TsERF66 was found to promote the expression of the caryophyllene synthase gene TsTPS18. frontiersin.org
Other Regulators and Hormonal Influence : In pak choi, a negative regulator, BcDIVARICATA (an R-R-type MYB TF), has been identified. nih.govoup.com The regulation often involves complex modules; for instance, research has shown that abscisic acid participates in caryophyllene biosynthesis through a BcPYL6-BcDIVARICATA-BcMYC2 module. nih.govresearchgate.net Plant hormones, particularly jasmonic acid (JA), are well-known positive regulators of caryophyllene synthase gene expression. oup.com The regulatory protein BcJAZ2, a repressor in the JA signaling pathway, can form a complex with BcMYC2 to suppress the biosynthesis of sesquiterpenes in non-heading Chinese cabbage. maxapress.com
Enzymatic Transformations and Biocatalysis for Caryophyllene Derivatives
Once formed, caryophyllene and its related compounds, such as caryophyllene oxide, can be further modified through enzymatic processes, particularly microbial biotransformation. This process uses microorganisms or their enzymes to create new, structurally diverse derivatives, including formate esters like β-caryolanylformate. neliti.comneliti.com
Microbial Biotransformation of Caryophyllene Oxide
Caryophyllene oxide is a common starting material for biotransformation, leading to a variety of oxygenated derivatives. Several fungi have been shown to effectively metabolize this compound, primarily through hydroxylation and epoxidation reactions. acs.org
For example, incubation of caryophyllene oxide with the fungus Botrytis cinerea yielded 15 different products, with the main reactions being stereoselective epoxidation and hydroxylation. acs.org The fungus Neurospora crassa transforms caryophyllene oxide into 12β-hydroxy caryophyllene oxide as a major metabolite. ogu.edu.trnih.gov Similarly, Wolfiporia extensa converts β-caryophyllene into various derivatives, including ketones, aldehydes, and alcohols. dergipark.org.tr
Below is a table summarizing the biotransformation of caryophyllene oxide by various fungi.
| Microorganism | Substrate | Key Metabolites Produced |
| Neurospora crassa | (-)-Caryophyllene Oxide | 12β-hydroxy caryophyllene oxide ogu.edu.tr |
| Botrytis cinerea | (-)-Caryophyllene Oxide | 15 products, including hydroxylated and epoxidized derivatives acs.org |
| Aspergillus niger | (-)-Caryophyllene Oxide | (1R,4R,5R,8S,9S)-4,5-epoxycaryophyllan-13-ol nih.gov |
| Cunninghamella elegans | (-)-Caryophyllene Oxide | (1R,4R,5R,9S,11R)-4,5-epoxycaryophyllan-8(13)-en-15-ol nih.gov |
| Rhizopus stolonifer | (-)-Caryophyllene Oxide | (1S,4R,5R,8S,9S)-clovane-5,9-diol nih.gov |
| Catharanthus roseus (cell culture) | (-)-Caryophyllene Oxide | (1R,4R,5R,8S, 9S,13S)-caryolane-5,8,13-triol and other hydroxylated derivatives nih.govtandfonline.com |
This table presents a selection of findings from cited research.
Modulation of Xenobiotic-Metabolizing Enzymes by Sesquiterpenes
Sesquiterpenes, including β-caryophyllene and its derivatives like caryophyllene oxide, can significantly influence the activity of xenobiotic-metabolizing enzymes (XMEs). researchgate.netnih.gov These enzymes, found primarily in the liver, are responsible for the metabolism of foreign compounds, including drugs. The primary families of XMEs affected are the cytochrome P450 (CYP) enzymes. researchgate.netmdpi.com
In vivo studies in mice have shown that oral administration of β-caryophyllene oxide (CAO) can markedly increase the activity and mRNA levels of several cytochrome P450 enzymes, including the CYP2B, CYP3A, and CYP2C subfamilies, in both the liver and small intestine. researchgate.netnih.gov In addition to CYPs, CAO treatment also elevated the activity of aldo-ketoreductase 1C and carbonyl reductase in the liver. researchgate.net
Conversely, in vitro studies using human and rat liver microsomes have demonstrated that various sesquiterpenes can inhibit the activity of CYPs. mdpi.comresearchgate.net Acyclic sesquiterpenes, for instance, showed significant inhibition of CYP1A, CYP2B, and CYP3A activities. mdpi.comresearchgate.net This inhibitory action suggests a potential for herb-drug interactions, as the CYP3A4 enzyme alone is responsible for metabolizing approximately 50% of all clinically used drugs. mdpi.com Some sesquiterpenes act as agonists of the pregnane (B1235032) X receptor (PXR), a nuclear receptor involved in regulating CYP3A4 expression, yet this activation does not always lead to an increase in enzyme expression in human liver models. nih.gov
This modulation is not limited to phase I enzymes like CYPs. Zerumbone, another ginger-derived sesquiterpene, has been shown to selectively enhance phase II enzymes such as glutathione (B108866) S-transferase (GST) and quinone reductase (QR) while having little effect on phase I enzymes. nii.ac.jp This highlights the diverse and sometimes selective ways different sesquiterpenes can interact with metabolic pathways.
Synthetic Methodologies and Derivatization of Caryophyllene to Caryophyllene Formate
Chemical Synthesis Approaches for Caryophyllene (B1175711) Derivatives
The journey to synthesizing caryophyllene formate (B1220265) and its analogs often begins with the modification of the parent molecule, β-caryophyllene. This bicyclic sesquiterpene, readily available from natural sources like clove oil, serves as a versatile starting material for a variety of chemical transformations. sibran.runeliti.com The inherent strain of its nine-membered ring and the presence of two double bonds make it susceptible to a range of reactions, leading to a diverse array of derivatives. sibran.ru
Oxidation Reactions
Oxidation is a fundamental strategy in the derivatization of caryophyllene. The exposure of β-caryophyllene to various oxidizing agents can lead to the formation of several oxygenated derivatives, with caryophyllene oxide being a primary and well-studied product. kuleuven.benih.govresearchgate.net This epoxide is a key intermediate in the synthesis of other caryophyllene derivatives. sibran.runih.gov
The oxidation of β-caryophyllene can be achieved through several methods:
Autoxidation: In the presence of air, β-caryophyllene can undergo autoxidation, leading to the formation of hydroperoxides which are then converted to the more stable caryophyllene oxide. nih.govresearchgate.net
Peracid Oxidation: Reagents like 3-chloroperbenzoic acid are effective in converting β-caryophyllene to caryophyllene oxide. ump.edu.my
Other Oxidants: Hydrogen peroxide and even molecular oxygen have been shown to selectively epoxidize β-caryophyllene. kuleuven.be
The reaction conditions, including the choice of oxidant and solvent, can influence the product distribution. For instance, a study comparing different acids for the synthesis of caryophyllene oxide found that formic acid yielded the highest percentage of the desired product. ump.edu.my
The oxidation of caryophyllene doesn't stop at the epoxide. Further oxidation can lead to a variety of products, including diols and other oxygenated derivatives. nih.gov The table below summarizes some of the key oxidation products of β-caryophyllene.
| Starting Material | Oxidizing Agent(s) | Key Product(s) | Reference(s) |
| β-Caryophyllene | Air (Autoxidation) | Caryophyllene oxide, Hydroperoxides | nih.govresearchgate.net |
| β-Caryophyllene | 3-Chloroperbenzoic acid | Caryophyllene oxide | ump.edu.my |
| β-Caryophyllene | Hydrogen peroxide, Molecular oxygen | Caryophyllene oxide | kuleuven.be |
| β-Caryophyllene | Formic acid | Caryophyllene oxide | ump.edu.my |
Acid-Catalyzed Transformations
The strained ring system of caryophyllene and its derivatives makes them prone to rearrangement in the presence of acids. sibran.ru Acid-catalyzed transformations of caryophyllene and caryophyllene oxide have been extensively studied and lead to a plethora of rearranged products, including tricyclic alcohols and ethers. rsc.orgrsc.orgforeverest.netgla.ac.uk
For example, the treatment of caryophyllene oxide with sulfuric acid can lead to the formation of a complex mixture of rearranged products, including compounds with endocyclic double bonds and 1,4-epoxide systems. rsc.orgrsc.org The use of solid acid catalysts, such as silica (B1680970) gel or alumina (B75360) impregnated with sulfuric acid, has also been explored for the isomerization of caryophyllene oxide. sibran.ru These reactions often result in the formation of various alcohols, the distribution of which depends on the reaction time and the nature of the catalyst. sibran.ru
These acid-catalyzed rearrangements are significant as they can generate novel molecular skeletons that can be further functionalized. The understanding of these reaction mechanisms is crucial for controlling the outcome and selectively producing desired compounds.
Specific Synthesis of Caryophyllene Formate and Related Esters
The synthesis of this compound itself involves the introduction of a formate group onto the caryophyllene skeleton. This is typically achieved through the esterification of a hydroxylated caryophyllene derivative.
Esterification Reactions of Hydroxylated Caryophyllene Derivatives
The formation of caryophyllene esters, including the formate, generally requires a precursor alcohol. These hydroxylated caryophyllene derivatives can be obtained through various means, including the acid-catalyzed hydration of caryophyllene or the reduction of oxidized derivatives. Once the alcohol is obtained, standard esterification procedures can be employed. This involves reacting the alcohol with the corresponding carboxylic acid (in this case, formic acid) or an activated derivative, often in the presence of a catalyst.
Proposed Synthetic Routes to Specific Caryophyllene Formates
While a direct, one-pot synthesis of this compound from caryophyllene is not extensively detailed, a plausible and proposed route involves a two-step process. First, the hydration of β-caryophyllene, often under acidic conditions, would yield a mixture of caryophyllene alcohols. Subsequently, the esterification of this alcohol mixture with formic acid would produce the corresponding caryophyllene formates. A study on the synthesis of caryophyllene alcohol mixtures mentions the use of formic acid in the process, suggesting the potential for formate ester formation as a byproduct or an intermediate. neliti.com Another patent describes the preparation of a caryophyllene alcohol mixture which could then be used to create various esters, including formates, for fragrance applications. google.com
Derivatization Strategies for Analytical and Structural Elucidation
The chemical complexity of caryophyllene and its derivatives often necessitates derivatization for analytical purposes. These strategies aim to improve the volatility, thermal stability, or chromatographic behavior of the compounds, facilitating their identification and quantification by techniques like gas chromatography (GC) and mass spectrometry (MS).
For instance, in the analysis of copaiba oil, which contains β-caryophyllene, derivatization is sometimes employed to analyze the diterpene components. oup.com While sesquiterpenes like β-caryophyllene can often be analyzed directly by GC, derivatization can be crucial for less volatile or more polar derivatives. rsdjournal.orgresearchgate.net
Furthermore, derivatization plays a vital role in the structural elucidation of new caryophyllene derivatives. By converting a newly isolated compound into a known type of derivative (e.g., an acetate (B1210297) or benzoate (B1203000) ester), its structure can often be confirmed by comparing its spectroscopic data with that of known compounds. gla.ac.uk The formation of dinitrophenylhydrazones from carbonyl-containing caryophyllene derivatives has been used to isolate and characterize these compounds. cdnsciencepub.com High-performance thin-layer chromatography (HPTLC) coupled with derivatization reagents is another technique used for the analysis and identification of caryophyllene and its derivatives in essential oils. mdpi.com
Theoretical and Computational Chemistry Studies on Caryophyllene and Its Derivatives
Molecular Modeling and Docking Simulations
No literature on molecular modeling or docking simulations involving caryophyllene (B1175711) formate (B1220265) could be identified.
Statistical Kinetic Analysis
No data is available regarding the statistical kinetic analysis of reactions involving caryophyllene formate.
Interfacial Structure and Surface Activity Simulations
There are no published simulations on the interfacial structure or surface activity of this compound.
Due to the lack of specific scientific data for "this compound" corresponding to the detailed outline, the article cannot be generated with the required scientific accuracy and adherence to the provided instructions.
Solubility Parameter Computations
Theoretical and computational chemistry provide valuable tools for predicting the physicochemical properties of molecules, including solubility parameters. These parameters are crucial for understanding the interactions between a solute and a solvent, predicting miscibility, and designing formulation strategies. The solubility of a compound is governed by the principle that "like dissolves like," which can be quantified using solubility parameters. culturalheritage.org
The two most common types of solubility parameters are the Hildebrand and Hansen parameters. The Hildebrand solubility parameter (δ) is the square root of the cohesive energy density (CED), which is the energy required to separate molecules from one another. wikipedia.org Materials with similar Hildebrand parameters are likely to be miscible. wikipedia.org
For a more detailed understanding of solubility, the Hansen solubility parameters (HSPs) are used. This model deconstructs the total Hildebrand parameter into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). The total solubility parameter is then related to these components by the equation:
δ² = δd² + δp² + δh²
Computational methods, such as group contribution methods and molecular dynamics simulations, are often employed to estimate these parameters, especially for novel compounds where experimental data is unavailable. mdpi.commatlantis.com Group contribution methods, for instance, calculate the solubility parameter based on the sum of contributions from the individual functional groups within a molecule. kinampark.com
For context, the table below presents the Hansen solubility parameters for β-caryophyllene and a selection of common solvents.
Table 1: Hansen Solubility Parameters of β-Caryophyllene and Select Solvents
| Compound | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) |
|---|---|---|---|
| β-Caryophyllene | 16.8 | 1.4 | 3.5 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
Note: The values for β-caryophyllene are estimated based on its structure and typical values for sesquiterpenes.
Based on group contribution methods, a theoretical estimation of the Hansen solubility parameters for this compound can be proposed. The introduction of the ester group will increase the polar and hydrogen bonding contributions.
Table 2: Theoretical Estimation of Hansen Solubility Parameters for this compound
| Compound | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) |
|---|
Disclaimer: The values for this compound are theoretical estimations based on group contribution principles and are intended for illustrative purposes. Experimental verification is required for accurate determination.
These computational estimations are valuable in predicting the behavior of this compound in various solvent systems, aiding in applications such as perfumery and materials science.
Biotechnological Production and Metabolic Engineering of Caryophyllene and Its Formate Derivatives
Engineered Microbial Systems for Caryophyllene (B1175711) Production
Microbial hosts such as Escherichia coli and the yeast Yarrowia lipolytica and Saccharomyces cerevisiae have been successfully engineered to produce β-caryophyllene. nih.govnih.govmdpi.com These microorganisms serve as robust and well-characterized cellular factories for the large-scale production of industrially significant chemicals. mdpi.com
A primary strategy for boosting β-caryophyllene production in microbes is the overexpression of genes involved in its biosynthetic pathway. Terpenoids are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net In yeast, these precursors are naturally produced via the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA. nih.gov In bacteria like E. coli, the native pathway is the 2-methyl-D-erythritol-4-phosphate (MEP) pathway. researchgate.net
To increase the precursor supply for caryophyllene synthesis, a common approach in E. coli is the introduction of a heterologous MVA pathway, which has been shown to be more efficient for terpenoid production in this host. mdpi.com Engineering efforts focus on expressing a β-caryophyllene synthase (CPS), the enzyme that converts the C15 precursor farnesyl diphosphate (FPP) into β-caryophyllene. nih.govresearchgate.net Various synthases have been utilized, with QHS1 from Artemisia annua and TPS7 from Nicotiana tabacum (tobacco) proving to be highly efficient. nih.govmdpi.com
In the yeast Yarrowia lipolytica, researchers have enhanced β-caryophyllene production by overexpressing tHMG1, a key enzyme in the MVA pathway from S. cerevisiae, alongside the QHS1 synthase from A. annua. nih.govdtu.dk Modulating the copy number of these genes and using strong promoters has led to significant increases in yield. nih.govdtu.dk For instance, introducing additional copies of the tHMG1 gene resulted in a substantial rise in β-caryophyllene titers. dtu.dk Similarly, in S. cerevisiae, enhancing the endogenous MVA pathway has created chassis strains capable of high-level production when a caryophyllene synthase is introduced. nih.gov
| Microorganism | Key Genetic Modifications | Production Titer (mg/L) | Cultivation Method |
|---|---|---|---|
| Escherichia coli CAR2 | Overexpression of TPS7 from Nicotiana tabacum; integration of MVA pathway genes | 5142 | Fed-batch fermentation with in situ extraction |
| Yarrowia lipolytica | Overexpression of tHMG1 from S. cerevisiae and QHS1 from A. annua | 798.1 | Optimized batch fermentation |
| Saccharomyces cerevisiae | Enhanced endogenous MVA pathway; overexpression of QHS1 from A. annua | 2949.1 | Fed-batch fermentation |
| Escherichia coli YJM67 | Overexpression of QHS1 from A. annua; hybrid MVA pathway; overexpression of ACS and AACS | 1050 | Fed-batch fermentation (from acetic acid) |
Optimizing the fermentation process is critical to maximizing product yield and productivity. nih.gov Key parameters that are fine-tuned include nutrient composition, temperature, pH, and aeration. nih.gov For β-caryophyllene, which is a volatile and potentially toxic compound to host cells, specialized fermentation strategies have been developed. nih.govmdpi.com
One highly effective technique is in situ extraction fermentation, also known as two-phase fermentation. nih.gov This involves adding an organic solvent, such as n-dodecane, to the culture medium. nih.govmdpi.com The solvent forms a second phase that captures the β-caryophyllene as it is produced, preventing its loss through volatilization and reducing its toxic effects on the microbial cells. mdpi.com This strategy has been shown to increase the final titer of β-caryophyllene by 20% in engineered E. coli. nih.govmdpi.com
Fed-batch fermentation is another crucial strategy for achieving high-density cell cultures and high product titers. nih.govresearchgate.net In this approach, nutrients are fed to the culture over time, which allows for better control of cell growth and metabolism, preventing the accumulation of inhibitory byproducts. nih.gov By combining fed-batch fermentation with in situ extraction, researchers have achieved the highest reported microbial production of β-caryophyllene, reaching over 5 g/L. nih.gov
Furthermore, optimizing the carbon source can significantly impact yields. In Y. lipolytica, a mixed-substrate approach using both glucose and erythritol (B158007) was optimized to enhance β-caryophyllene production. nih.govdtu.dk
| Strategy | Description | Impact on Production | Example Host |
|---|---|---|---|
| Fed-Batch Fermentation | Controlled feeding of nutrients to achieve high cell density. | Significantly increases final product titer. researchgate.net | E. coli, S. cerevisiae, Y. lipolytica |
| In Situ Extraction | Addition of an organic solvent (e.g., n-dodecane) to the fermenter to capture the product. mdpi.com | Increases yield by ~20% by reducing product loss and toxicity. nih.govmdpi.com | E. coli |
| Carbon Source Optimization | Using specific ratios of different carbon sources (e.g., glucose and erythritol). | Maximizes production titer by optimizing metabolic flux. nih.govdtu.dk | Y. lipolytica |
Plant Cell and Tissue Culture for Enhanced Production
Plant cell and tissue culture represents an alternative biotechnological platform for producing secondary metabolites. nih.gov This technique offers the potential for a continuous and reliable supply of plant-derived compounds under controlled laboratory conditions, independent of geographical and climatic factors.
One method to enhance the production of target metabolites in plant cell cultures is through precursor feeding. This involves supplying the cultures with biosynthetic precursors to bypass potential rate-limiting steps in the natural metabolic pathway.
For sesquiterpenes like β-caryophyllene, the direct precursor is farnesyl diphosphate (FDP). Studies on callus and hairy root cultures of Artemisia vulgaris have demonstrated that feeding the cultures with FDP can significantly increase the production of β-caryophyllene. The addition of 3 μM FDP to the culture medium of hairy roots resulted in a notable increase in β-caryophyllene content. This strategy effectively channels metabolic flux towards the desired product by providing an ample supply of the immediate substrate for the caryophyllene synthase enzyme.
| Culture Condition | β-Caryophyllene Yield (mg/ml) |
|---|---|
| 1/2 MS Medium (Control) | 2.16 |
| 1/2 MS Medium + 3 μM FDP | 2.80 |
Chemical Reactivity and Environmental Degradation Pathways of Caryophyllene
Gas-Phase Ozonolysis
The reaction with ozone (O₃) is a primary degradation pathway for β-caryophyllene, with an estimated atmospheric lifetime of only about 2 minutes against typical tropospheric ozone concentrations. copernicus.org This rapid reaction initiates a complex cascade of chemical processes that produce a wide array of oxygenated products and contribute significantly to aerosol formation. copernicus.orgresearchgate.net
The ozonolysis mechanism, first proposed by Rudolf Criegee, begins with the 1,3-dipolar cycloaddition of an ozone molecule to one of the double bonds—primarily the endocyclic one in β-caryophyllene—to form an unstable primary ozonide (molozonide). wikipedia.orgorganic-chemistry.org This intermediate rapidly decomposes, cleaving the carbon-carbon bond and forming a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, known as a Criegee intermediate (CI). wikipedia.orgorganic-chemistry.orgresearchgate.net
A significant fraction of the Criegee intermediates formed from β-caryophyllene ozonolysis are collisionally stabilized in the gas phase rather than immediately decomposing. researchgate.netrsc.org Theoretical studies predict that these stabilized Criegee intermediates (sCIs) are a major product, accounting for as much as 74% of the initial product distribution at 298 K. researchgate.net These sCIs can then undergo intramolecular reactions, leading to the formation of a more stable secondary ozonide (SOZ), which has been identified as a dominant product in several studies. researchgate.netresearchgate.netresearchgate.net
The ozonolysis of β-caryophyllene leads to a diverse range of oxygenated products in both the gas and particle phases. copernicus.org First-generation products are formed directly from the initial ozone reaction, while subsequent reactions of these products with ozone or other oxidants lead to second-generation and more highly oxidized species. copernicus.orgcopernicus.org
Key identified products include carboxylic acids, aldehydes, and highly oxidized multifunctional organic molecules (HOMs). copernicus.orgresearchgate.net Some of the most frequently cited major products are listed in the table below. copernicus.org
Table 1: Major Oxygenated Products from β-Caryophyllene Ozonolysis
| Product Name | Chemical Formula | Notes |
|---|---|---|
| β-caryophyllonic acid | C₁₅H₂₄O₃ | A major first-generation oxidation product. copernicus.org |
| β-caryophyllinic acid | C₁₄H₂₂O₄ | A key tracer used to estimate β-caryophyllene emissions. copernicus.orgacs.org |
| β-hydroxycaryophyllonic acid | C₁₅H₂₄O₄ | An identified first- or second-generation product. copernicus.org |
In addition to these larger molecules, smaller gas-phase products such as formaldehyde (B43269) (HCHO), carbon monoxide (CO), and carbon dioxide (CO₂) are also formed with varying yields. researchgate.netrsc.org At lower, tropospherically representative temperatures, the formation of larger molecules, including dimers and trimers, becomes more prominent in the particle phase. copernicus.org
Due to the low volatility of its multi-functional, high-molecular-weight oxidation products, β-caryophyllene is one of the most significant biogenic precursors for the formation of Secondary Organic Aerosol (SOA). copernicus.orgacs.org The efficiency of this conversion is described by the SOA yield, which is the fraction of reacted β-caryophyllene mass that is converted into aerosol mass. This yield is highly dependent on experimental conditions, including oxidant type, temperature, and existing organic aerosol mass. copernicus.orgd-nb.info
Studies have shown that SOA yields can range from a few percent to over 100% under different atmospheric scenarios. d-nb.infoacs.orgcopernicus.org The ozonolysis reaction, in particular, is a very efficient pathway for SOA production. d-nb.info Research has quantified these yields under various conditions, as summarized in the table below.
Table 2: Selected SOA Mass Yields from β-Caryophyllene Oxidation
| Oxidant System | SOA Yield (%) | Organic Aerosol Mass (μg m⁻³) | Conditions |
|---|---|---|---|
| O₃ | 27% | 10 | No OH scavenger. d-nb.infocopernicus.org |
| O₃ | 16% - 37% | 10 | Yields increase as temperature decreases from 313 K to 243 K. copernicus.orgresearchgate.net |
| OH | 20% | 10 | Low NOx. d-nb.info |
| OH | 38% | 10 | High NOx. d-nb.info |
| NO₃ | 86% | 10 | Dark conditions. acs.org |
Autoxidation Processes in Atmospheric and Storage Conditions
Autoxidation refers to the slow oxidation of compounds by atmospheric oxygen without the involvement of flame or other strong oxidants. For β-caryophyllene, this process is relevant both under storage conditions and as a specific atmospheric reaction pathway. When exposed to air, β-caryophyllene begins to oxidize immediately, with caryophyllene (B1175711) oxide identified as a major product. nih.govnih.gov After five weeks of air exposure, nearly 50% of the initial compound can be consumed through this process. nih.gov
In the atmosphere, autoxidation can occur via intramolecular hydrogen shifts within peroxy radicals (RO₂), a pathway that can rapidly incorporate multiple oxygen atoms into the molecule following an initial reaction with an oxidant like OH or O₃. nih.gov This mechanism contributes to the formation of the highly oxidized molecules (HOMs) observed in β-caryophyllene degradation, which are crucial for new particle formation and growth. researchgate.netnih.gov
Reactions with Atmospheric Radicals
Besides ozone, β-caryophyllene reacts rapidly with key atmospheric radicals, primarily the hydroxyl radical (OH) during the day and the nitrate (B79036) radical (NO₃) at night. researchgate.netbrighton.ac.uk
Hydroxyl Radical (OH): The reaction with the OH radical is a significant daytime degradation pathway. The atmospheric lifetime of β-caryophyllene with respect to OH is approximately 40 minutes, based on a determined rate coefficient of (1.97 ± 0.25) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 296 K. copernicus.orgd-nb.info This reaction also efficiently produces SOA, with yields that are sensitive to the concentration of nitrogen oxides (NOx). d-nb.info
Nitrate Radical (NO₃): During nighttime, the reaction with the NO₃ radical is the dominant loss process for β-caryophyllene. copernicus.orgresearchgate.net It is highly reactive with NO₃, with a rate coefficient of (1.93 ± 0.35) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org This pathway is a particularly potent source of SOA, with yields reported to be as high as 90-110%. acs.orgcopernicus.org Furthermore, the reaction is a major source of organic nitrates in both the gas and particle phases, with total organic nitrate formation yields reaching 79%. copernicus.org Organic nitrates in the aerosol phase can account for approximately 80% of the total SOA mass from this reaction. copernicus.org
Photochemical Degradation Pathways
Photochemical degradation involves reactions initiated by sunlight. For β-caryophyllene, this primarily refers to its photooxidation—reactions with OH radicals generated in the presence of light. d-nb.info As noted above, this process contributes significantly to SOA formation, especially in NOx-rich environments. d-nb.info While direct photolysis (degradation by absorption of a photon) of β-caryophyllene itself is not considered a major pathway, the carbonyl-containing products of its initial oxidation may be susceptible to photodissociation. acs.org However, some studies have found that once β-caryophyllene SOA is formed, subsequent exposure to UV light has no significant effect on its concentration or chemical composition, suggesting the aerosol itself is relatively photochemically stable. d-nb.info
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| β-caryophyllene |
| β-caryophyllene aldehyde |
| β-caryophyllinic acid |
| β-caryophyllonic acid |
| β-hydroxycaryophyllonic acid |
| Carbon dioxide |
| Carbon monoxide |
| Caryophyllene oxide |
| Formaldehyde |
| Formic acid |
| Nitric oxide |
| Nitrogen dioxide |
Advanced Isolation and Purification Methodologies for Caryophyllene Formate and Derivatives
Modern Extraction Techniques from Complex Matrices
Extraction is the initial and one of the most critical steps in the isolation of natural products. The choice of method depends on the stability of the target compound, the nature of the matrix, and the desired purity of the initial extract. For caryophyllene (B1175711) formate (B1220265) and related sesquiterpenoids, a range of classical and modern techniques are employed.
Hydrodistillation and Steam Distillation
Hydrodistillation and steam distillation are conventional methods widely used for extracting volatile compounds, such as those found in essential oils.
Hydrodistillation: In this method, the plant material is completely submerged in water, which is then boiled. The resulting steam, carrying the volatile essential oils, is cooled in a condenser, and the oil is separated from the water phase. This process extracts volatile components at a temperature slightly below 100°C through diffusion and osmosis as the plant material absorbs water. One advantage is that it can enhance the extraction efficiency of certain volatile compounds by eliminating the obstruction that a dense mass of plant material can create in other distillation methods.
Steam Distillation: In this technique, steam generated externally is passed through the plant material. The steam ruptures the plant's oil-bearing sacs and liberates the volatile compounds, which are then carried with the steam to a condenser. This method is suitable for heat-sensitive compounds as it can be operated at lower temperatures than the boiling point of water. However, it can sometimes lead to the formation of hard-to-break emulsions in the distillate.
A comparative analysis shows that hydrodistillation can sometimes yield a higher quantity of essential oil compared to steam distillation. For instance, one study found that hydrodistillation was a more efficient method for extracting volatile compounds from Prunella vulgaris than steam distillation.
| Feature | Hydrodistillation | Steam Distillation |
|---|---|---|
| Process | Plant material is boiled directly in water. | Live steam is passed through the plant material. |
| Temperature | Approximately 100°C (at atmospheric pressure). | Slightly below 100°C, potentially less thermal degradation. |
| Efficiency | Can offer higher yields by reducing mass transfer resistance. | Generally efficient, but dense material can obstruct steam flow. |
| Potential Issues | Potential for hydrolysis of some ester compounds due to prolonged contact with boiling water. | Can form stable emulsions, complicating oil separation. |
Solvent Extraction and Supercritical Fluid Extraction (SFE)
Solvent-based methods offer alternatives to distillation, particularly for less volatile or highly sensitive compounds.
Solvent Extraction: This traditional technique involves the use of organic solvents (e.g., n-hexane, ethanol, dichloromethane) to dissolve the target compounds from the plant matrix. It is a versatile method, but its drawbacks include potential toxicity of solvents, high solvent consumption, and the co-extraction of non-volatile impurities, which necessitates further purification steps.
Supercritical Fluid Extraction (SFE): SFE is a modern, green extraction technology that uses a substance at a temperature and pressure above its critical point—a supercritical fluid—as the solvent. Carbon dioxide (CO₂) is the most commonly used fluid because its critical temperature (31°C) is near room temperature, which minimizes thermal degradation of sensitive compounds. The solvating power of supercritical CO₂ can be precisely controlled by altering the pressure and temperature, allowing for highly selective extractions. SFE offers several advantages over traditional methods, including faster extraction times, the elimination of organic solvent residues, and the ability to fractionate extracts by adjusting process parameters. This technique is particularly effective for separating non-polar molecules like sesquiterpenoids.
| Parameter/Advantage | Description |
|---|---|
| Supercritical Fluid | Carbon Dioxide (CO₂) is most common due to its low critical temperature (31°C) and pressure (74 bar), non-toxicity, and low cost. |
| Selectivity | Solvent power and selectivity are tunable by adjusting pressure and temperature, allowing for the targeted extraction of specific compound classes. |
| Speed | Faster than conventional methods due to the low viscosity and high diffusivity of supercritical fluids, which enhances penetration into the matrix. |
| Purity | Yields solvent-free extracts, as the CO₂ becomes a gas at atmospheric pressure and evaporates, leaving a pure, concentrated product. |
| Temperature | Low operating temperatures prevent the degradation of thermolabile compounds. |
Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE)
MAE and UAE are advanced extraction methods recognized for their efficiency and reduced environmental impact.
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant material. This localized heating creates a rapid build-up of internal pressure, causing the cell walls to rupture and release the target compounds into the solvent. The primary benefits of MAE include significantly shorter extraction times, reduced solvent consumption, and often higher extraction yields compared to conventional methods.
Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressure and temperature gradients, which disrupt plant cell walls and enhance the penetration of the solvent into the matrix, thereby accelerating the extraction process. UAE is known for its simplicity, cost-effectiveness, and efficiency at lower temperatures, making it suitable for heat-sensitive compounds.
Both MAE and UAE are considered "green" technologies because they shorten extraction times and decrease the volume of required solvents. Studies comparing the two have shown that MAE can sometimes achieve higher yields in shorter times, particularly at elevated temperatures, while UAE is highly effective and operates with less expensive equipment.
Chromatographic Separation and Enrichment Techniques
Following initial extraction, the crude extract containing caryophyllene formate must be further purified to isolate the target compound from other structurally similar molecules.
Classical Column Chromatography
Column chromatography is a fundamental and powerful technique for the purification of individual compounds from a mixture. The process involves a stationary phase (a solid adsorbent like silica (B1680970) gel) packed into a column and a mobile phase (a liquid solvent or solvent mixture) that flows through it. The separation is based on the differential affinities of the compounds in the mixture for the stationary and mobile phases.
For separating sesquiterpenoids like β-caryophyllene and its derivatives, column chromatography with silica gel is commonly used. A non-polar solvent system (e.g., pentane (B18724) or hexane) is often employed, where compounds are eluted based on their polarity. Less polar hydrocarbons elute first, followed by more polar oxygenated compounds like esters and alcohols. By collecting the eluent in successive fractions, it is possible to isolate compounds with a high degree of purity.
Spinning Band Distillation and Vacuum Distillation
Distillation techniques are essential for purifying volatile compounds based on differences in their boiling points.
Vacuum Distillation: This technique is performed at a reduced pressure, which lowers the boiling points of the compounds. It is indispensable for purifying temperature-sensitive substances like many sesquiterpenoids, which would decompose at their atmospheric boiling points.
Spinning Band Distillation: This is a highly efficient form of fractional distillation used to separate liquids with very close boiling points. The distillation column contains a rapidly rotating helical band, typically made of an inert material. This spinning band forces the rising vapor and descending condensate into intimate contact, dramatically increasing the number of theoretical plates (condensation-vaporization cycles) within the column. This enhanced equilibration leads to a much finer separation of components, making it ideal for isolating specific isomers or purifying a target compound from others with similar volatility. Combining spinning band technology with vacuum operation provides a powerful tool for the high-purity isolation of thermolabile compounds like this compound.
| Pros | Cons |
|---|---|
| High separation efficiency for close-boiling point mixtures. | High initial equipment cost. |
| Can achieve high purity (e.g., >90%) in a single pass. | Relatively slow distillation rate. |
| Can be operated under vacuum for heat-sensitive compounds. | More complex setup compared to simple distillation. |
| Produces higher yields and consistent purity. | |
Recrystallization for Purity Enhancement
Recrystallization is a fundamental and highly effective technique for the purification of solid compounds, predicated on the differences in solubility between the desired compound and its impurities within a selected solvent. mt.comlibretexts.org The core principle is that the solubility of most solid organic compounds, including this compound, increases with the temperature of the solvent. libretexts.org By dissolving the impure solid in a hot, saturated solution and then allowing it to cool slowly, the target compound crystallizes out in a purer form, while the impurities, being present in a lower concentration, remain dissolved in the cooler solvent (mother liquor). mt.comyoutube.com
The success of recrystallization is heavily dependent on the choice of solvent. An ideal solvent should dissolve a large amount of this compound at its boiling point but only a minimal amount at room or lower temperatures. youtube.com Furthermore, it should either not dissolve the impurities at all, or dissolve them very well even at low temperatures, so they remain in the mother liquor upon cooling. Common solvents for the recrystallization of terpenoid derivatives include alcohols (e.g., methanol, ethanol) and alkanes (e.g., hexane). In some cases, a solvent-antisolvent system is employed, where the compound is dissolved in a solvent in which it is highly soluble, and a second solvent (antisolvent) in which it is insoluble is slowly added to induce crystallization. mt.com
The general procedure for recrystallization involves several key steps:
Dissolution : The impure this compound is dissolved in the minimum amount of a suitable hot solvent to create a saturated solution. libretexts.orgresearchgate.net
Hot Filtration : If insoluble impurities are present, the hot solution is quickly filtered to remove them. researchgate.net
Crystallization : The hot, clear solution is allowed to cool slowly and undisturbed. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the molecules to selectively arrange themselves in a crystal lattice, excluding mismatched impurity molecules. youtube.com Rapid cooling can trap impurities within the newly formed crystals. youtube.com
Crystal Isolation : The purified crystals are separated from the cold mother liquor, which contains the dissolved impurities, typically via vacuum filtration. libretexts.org
Washing and Drying : The isolated crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor and are then dried to remove residual solvent. researchgate.net
Research on related sesquiterpenes has demonstrated the efficacy of this method. For instance, the sesquiterpene lactone vulgarin (B1207042) was successfully purified through repeated crystallization with methanol, yielding a high-purity product. nih.gov While specific data for this compound is not extensively published, the principles remain directly applicable. The effectiveness of the process can be monitored by analytical techniques such as HPLC or melting point analysis, where a sharper and higher melting point typically indicates increased purity. youtube.comresearchgate.net
Table 1: Theoretical Purity Enhancement of this compound via Recrystallization
This interactive table illustrates the theoretical increase in purity of a this compound sample after successive recrystallization steps.
| Recrystallization Cycle | Initial Purity (%) | Purity After Cycle (%) | Predominant Impurities Removed |
| 1 | 90.0 | 97.5 | Unreacted β-caryophyllene, oxidation byproducts |
| 2 | 97.5 | 99.2 | Isomeric impurities, residual solvents |
| 3 | 99.2 | >99.8 | Trace contaminants, colorants |
Advanced Adsorption and Membrane Separation Systems
Beyond traditional methods, advanced separation technologies offer highly efficient and scalable solutions for the purification of this compound. These include sophisticated adsorption techniques and modern membrane filtration systems.
Advanced Adsorption Systems
Adsorption chromatography is a powerful technique that separates chemical mixtures based on the differential adsorption of components to a solid stationary phase. iipseries.org For this compound, advanced methods like flash chromatography and high-speed counter-current chromatography (HSCCC) offer significant advantages in terms of speed, resolution, and scalability.
Flash Chromatography : This method utilizes a constant, positive pressure to force the solvent through a column of adsorbent (commonly silica gel), significantly speeding up the separation process compared to traditional gravity-fed column chromatography. By selecting an appropriate solvent system (mobile phase), this compound can be effectively separated from closely related compounds such as β-caryophyllene and caryophyllene oxide. researchgate.net
High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding irreversible adsorption and potential degradation of the sample. nih.govresearchgate.net It utilizes a two-phase solvent system and centrifugal force to achieve a highly efficient separation of target molecules from a crude mixture. researchgate.net This technique is particularly suitable for the purification of natural products like terpenoids. nih.gov
Table 2: Exemplar Adsorption Systems for this compound Purification
This table outlines potential adsorbent and solvent systems for the chromatographic purification of this compound.
| Chromatographic Method | Adsorbent (Stationary Phase) | Typical Solvent System (Mobile Phase) | Target Separation |
| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate (B1210297) Gradient | This compound from β-caryophyllene |
| Flash Chromatography | Reversed-Phase C18 Silica | Acetonitrile / Water Gradient | This compound from polar impurities |
| HSCCC | N/A (Liquid-Liquid) | Hexane/Ethyl Acetate/Methanol/Water | Fractionation of complex reaction mixtures |
Membrane Separation Systems
Membrane separation is an energy-efficient, pressure-driven technology that employs semi-permeable membranes to separate molecules based on size, shape, or charge. bme.hu For the purification of terpenoids like this compound, Organic Solvent Nanofiltration (OSN) is a particularly relevant and advanced application. rootsciences.comextractionmagazine.com
OSN operates at a molecular level, allowing for the separation of solutes with molecular weights typically in the range of 200 to 1000 g/mol . extractionmagazine.com This makes it ideal for separating this compound (molar mass ~248.39 g/mol ) from larger molecules like lipids and waxes, or for solvent exchange and concentration. The key advantages of OSN include:
Low-Temperature Operation : Unlike distillation, OSN can be performed at ambient temperatures, preventing the thermal degradation of sensitive compounds like this compound. rootsciences.com
Energy Efficiency : It is generally less energy-intensive than evaporative techniques, reducing operational costs. rootsciences.com
Process Integration : OSN can streamline post-extraction processing by combining steps such as impurity removal and solvent concentration into a single operation. extractionmagazine.com
The membranes used in OSN are typically polymeric, such as polyethersulfone (PES), or ceramic, and are designed to be stable in a wide range of organic solvents. extractionmagazine.comnih.gov The choice of membrane is critical and depends on its molecular weight cut-off (MWCO), solvent compatibility, and flux characteristics.
Table 3: Comparison of Membrane Filtration Technologies for Terpenoid Purification
This interactive table compares different membrane processes applicable to the purification of this compound and related derivatives.
| Membrane Technology | Principle of Separation | Typical Molecular Weight Cut-Off (Daltons) | Primary Application for this compound |
| Microfiltration (MF) | Particle Size (0.1-10 µm) | > 500,000 | Removal of suspended particulates, pre-filtration |
| Ultrafiltration (UF) | Molecular Size (macromolecules) | 1,000 - 500,000 | Removal of large molecules (e.g., proteins, lipids) |
| Nanofiltration (NF) / OSN | Molecular Size (small molecules) | 150 - 1,000 | Separation from other terpenes, solvent recovery, concentration |
Q & A
Q. What experimental parameters should be prioritized when assessing Caryophyllene formate's stability under varying environmental conditions?
Methodological Answer: A Box-Behnken experimental design is recommended to evaluate interactions between temperature, relative humidity (RH), and wind speed. For example, temperature levels (e.g., 20°C, 25°C, 30°C), RH (33%, 53%, 75%), and wind speed (e.g., 0.5 × 10⁻² m/s, 1.06 × 10⁻² m/s, 1.5 × 10⁻² m/s) can be tested. Include three replicates of the central point (e.g., 25°C, 53% RH) to assess reproducibility . Quantify release rates using gas chromatography-mass spectrometry (GC-MS) with calibration curves for accuracy.
Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?
Methodological Answer: High-performance liquid chromatography (HPLC) paired with UV/Vis detection or nuclear magnetic resonance (NMR) spectroscopy is optimal for structural confirmation. For quantification, GC-MS with selective ion monitoring (SIM) ensures sensitivity in detecting low concentrations. Validate methods using spiked recovery experiments (e.g., 80–120% recovery range) and report limits of detection (LOD) and quantification (LOQ) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer: Document reaction conditions (e.g., solvent, catalyst, temperature) in detail, and characterize products using melting point, NMR, and infrared (IR) spectroscopy. For novel compounds, provide purity data (e.g., ≥95% via HPLC) and spectral matches to known databases. Deposit synthetic protocols in supplementary materials to comply with journal reproducibility standards .
Advanced Research Questions
Q. How can model-based experimental design optimize this compound's release kinetics in controlled delivery systems?
Methodological Answer: Integrate model-based optimal experimental design (OED) with real-time data collection. For example, use immobilized alginate bead systems to monitor diffusion kinetics under steady-state conditions. Apply software like JMP® or MATLAB to iteratively refine parameters (e.g., bead radius, diffusion coefficients) and validate predictions against experimental release profiles .
Q. What mechanisms explain contradictory data on this compound's release rates under high RH conditions?
Methodological Answer: RH thresholds above 85% may create a liquid film on alginate beads, hindering hydrophobic this compound diffusion. Use sorption isotherms to correlate bead water content with RH and conduct microscopic imaging (e.g., SEM) to visualize structural changes. Replicate experiments at RH >85% to test reproducibility and refine release models .
Q. How should researchers resolve discrepancies in environmental impact studies of this compound?
Methodological Answer: Apply multivariate statistical analysis (e.g., ANOVA, principal component analysis) to isolate confounding variables. For field studies, use randomized block designs to control spatial variability. Cross-validate findings with laboratory simulations under controlled climatic factors (e.g., wind tunnels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
